Ethenylurea

Description

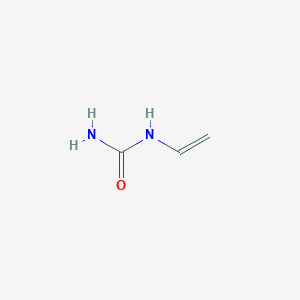

Structure

3D Structure

Properties

IUPAC Name |

ethenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWKDXOUWXCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298292 | |

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-08-6 | |

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethenylurea: A Technical Guide to a Versatile Synthetic Building Block

Introduction

Ethenylurea, also known as N-vinylurea, is a fascinating and reactive organic molecule that holds considerable potential in the fields of polymer chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of ethenylurea, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. By synthesizing fundamental chemical principles with insights from related compounds, this document aims to be a valuable resource for those interested in harnessing the unique characteristics of this molecule.

Chemical Identity and Structure

Ethenylurea is characterized by the presence of two key functional groups: a terminal vinyl group (-CH=CH₂) and a urea moiety (-NH-CO-NH₂). This unique combination imparts a dual reactivity to the molecule, making it a versatile building block in organic synthesis.

The fundamental identification details of ethenylurea are summarized below:

| Identifier | Value |

| IUPAC Name | ethenylurea[1] |

| Synonyms | N-Vinylurea, 1-Vinylurea, vinylurea[1][2] |

| CAS Number | 13370-08-6[1][2] |

| Molecular Formula | C₃H₆N₂O[1] |

| Molecular Weight | 86.09 g/mol [1] |

| SMILES | C=CNC(=O)N[1] |

| InChI | InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)[1] |

| InChIKey | FAFWKDXOUWXCDP-UHFFFAOYSA-N[1] |

Below is a diagram illustrating the chemical structure of ethenylurea.

Caption: Chemical structure of ethenylurea.

Physicochemical Properties

The physicochemical properties of ethenylurea are crucial for understanding its behavior in various chemical and biological systems. While experimental data on some physical properties are scarce in the literature, a number of key parameters have been calculated and are presented in the table below. These computed properties provide valuable insights into the molecule's polarity, hydrogen bonding capacity, and bioavailability.

| Property | Value | Source |

| Molecular Weight | 86.09 g/mol | PubChem[1] |

| XLogP3-AA | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 86.048012819 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

| Complexity | 69.2 | PubChem[1] |

The negative XLogP3-AA value suggests that ethenylurea is a hydrophilic molecule. Its capacity to both donate and accept hydrogen bonds, combined with a significant topological polar surface area, indicates that it is likely to be soluble in polar solvents such as water and alcohols.

Synthesis of Ethenylurea

A potential synthetic route is outlined below:

Caption: Proposed synthetic workflow for ethenylurea.

Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step methodology for the synthesis of ethenylurea based on the dehydrohalogenation route.

Step 1: Synthesis of N-(2-Hydroxyethyl)urea

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine urea and a molar excess of 2-chloroethanol.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product, N-(2-hydroxyethyl)urea, for instance by recrystallization.

Step 2: Synthesis of N-(2-Chloroethyl)urea

-

Dissolve the N-(2-hydroxyethyl)urea in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the cooled solution.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Carefully quench the reaction and isolate the N-(2-chloroethyl)urea product.

Step 3: Synthesis of Ethenylurea (Dehydrochlorination)

-

Dissolve the N-(2-chloroethyl)urea in an anhydrous solvent like toluene or tetrahydrofuran (THF) in a reaction vessel.

-

Add a strong, non-nucleophilic base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), to the solution.[3]

-

Heat the reaction mixture to facilitate the elimination of HCl.

-

Monitor the reaction for the formation of ethenylurea.

-

After completion, filter the reaction mixture to remove the salt byproduct (e.g., NaCl).

-

Purify the ethenylurea from the filtrate, for example, by distillation under reduced pressure or by recrystallization.

Chemical Reactivity

The chemical reactivity of ethenylurea is governed by its two principal functional groups: the vinyl group and the urea moiety. This dual functionality allows it to participate in a wide range of chemical transformations.

Caption: Dual reactivity profile of ethenylurea.

Reactivity of the Vinyl Group

The electron-withdrawing nature of the adjacent urea nitrogen influences the reactivity of the vinyl group.

-

Polymerization: The vinyl group makes ethenylurea a monomer that can undergo polymerization, likely via radical or cationic mechanisms, to form poly(N-vinylurea). Such polymers could have interesting properties due to the pendant urea groups, which can form extensive hydrogen-bonding networks. N-vinyl compounds are known to be highly reactive monomers that can generate polymeric materials with diverse properties.[2]

-

Electrophilic Addition: The double bond can react with electrophiles in addition reactions. For example, it can be halogenated or hydrohalogenated.

-

Diels-Alder and other Cycloadditions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to cyclic structures.

Reactivity of the Urea Moiety

The urea group is known for its ability to form strong hydrogen bonds and its susceptibility to hydrolysis under certain conditions.

-

Hydrogen Bonding: The N-H protons of the urea group are effective hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for its interaction with biological targets and for the properties of polymers derived from it.[4][5]

-

Hydrolysis: The urea functionality can be hydrolyzed to vinylamine and carbamic acid (which would decompose to ammonia and carbon dioxide) under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature.[6][7]

-

Condensation Reactions: The N-H protons can participate in condensation reactions, for example, with aldehydes like formaldehyde, to form cross-linked structures.

Potential Applications in Research and Drug Development

While specific applications of ethenylurea are not extensively documented, its chemical structure suggests significant potential in several areas, particularly in drug development and materials science.

Polymer Chemistry and Drug Delivery

The ability of ethenylurea to polymerize opens up possibilities for creating novel functional polymers. Poly(N-vinylurea) and its copolymers could be designed to have specific properties for biomedical applications.

-

Hydrogels: The hydrophilic nature of the urea group suggests that polymers of ethenylurea could be used to form hydrogels. Hydrogels are water-swollen polymer networks that are widely investigated as vehicles for controlled drug delivery.

-

Biocompatible Coatings: Polymers derived from ethenylurea could potentially be used as biocompatible coatings for medical devices.

-

Functionalized Nanoparticles: Ethenylurea could be used to functionalize the surface of nanoparticles for targeted drug delivery, with the urea moiety providing sites for further conjugation or for interaction with biological systems.

Medicinal Chemistry and Drug Design

The urea functional group is a key structural motif in numerous approved drugs and bioactive compounds.[4][5][8] It is valued for its ability to form strong and specific hydrogen bonds with protein targets, such as enzymes and receptors.

-

Scaffold for Drug Candidates: Ethenylurea can serve as a versatile starting material or scaffold for the synthesis of more complex molecules. The vinyl group provides a handle for a variety of chemical modifications, allowing for the creation of libraries of compounds for biological screening.

-

Bioisostere: The urea moiety can be used as a bioisostere for other functional groups, such as amides or carbamates, in drug design to improve properties like metabolic stability or target binding affinity.

Spectral Properties (Predicted)

Detailed experimental spectra for ethenylurea are not widely published. However, based on the known spectral properties of its constituent functional groups, we can predict the key features of its NMR and IR spectra.

| Spectrum | Predicted Key Signals and Features |

| ¹H NMR | - Vinyl Protons (-CH=CH₂): Three distinct signals in the region of 4.0-7.0 ppm, showing characteristic splitting patterns (dd, d, d). - N-H Protons (-NH- and -NH₂): Broad signals, with chemical shifts that can vary depending on the solvent and concentration, typically in the range of 5.0-8.0 ppm. |

| ¹³C NMR | - Vinyl Carbons (-CH=CH₂): Two signals in the olefinic region, approximately 90-140 ppm. - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-165 ppm. |

| IR Spectroscopy | - N-H Stretching: A broad band with one or two peaks in the region of 3200-3500 cm⁻¹.[9] - C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1700 cm⁻¹.[9] - N-H Bending (Amide II band): An absorption around 1600-1650 cm⁻¹.[9] - C=C Stretching: A medium intensity absorption around 1620-1680 cm⁻¹.[10] - =C-H Stretching: A signal just above 3000 cm⁻¹.[10] - C-N Stretching: Absorptions in the region of 1150-1450 cm⁻¹.[9] |

Safety and Handling

Ethenylurea is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it has the following hazard classifications:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

Ethenylurea is a molecule with significant untapped potential. Its dual functionality, combining the reactivity of a vinyl group with the hydrogen-bonding capabilities of a urea moiety, makes it an attractive building block for the synthesis of novel polymers and bioactive compounds. While further research is needed to fully explore its properties and applications, this technical guide provides a solid foundation for scientists and researchers to understand and begin working with this versatile chemical. The insights into its synthesis, reactivity, and potential uses in areas like drug delivery and medicinal chemistry highlight the promising future of ethenylurea in advanced scientific research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 275440, Ethenylurea. Available from: [Link]

-

Di Mola, A., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6026. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Available from: [Link]

-

Fernández-Sánchez, M., et al. (2001). Simultaneous urea hydrolysis, formaldehyde removal and denitrification in a multifed upflow filter under anoxic and anaerobic conditions. Water Research, 35(4), 1071-1079. Available from: [Link]

-

Jabbari, N., et al. (2019). Therapeutic Potential of Nanoparticle-loaded Hydroxyurea on Proliferation of Human Breast Adenocarcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 18(1), 364–372. Available from: [Link]

- Google Patents. (1958). Preparation of nu-vinyl ethylene urea compounds. US2840566A.

-

Hayrapetyan, S., et al. (2021). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 13(21), 3709. Available from: [Link]

-

Ailincai, D., et al. (2021). Drug Delivery Systems in Regenerative Medicine: An Updated Review. Pharmaceutics, 13(8), 1205. Available from: [Link]

-

Lefranc, J., et al. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic Letters, 13(2), 296-299. Available from: [Link]

-

Kamar, N., et al. (2015). Catalytic urea hydrolysis in the selective catalytic reduction of NOx: catalyst screening and kinetics on anatase TiO2 and ZrO2. Catalysis Science & Technology, 5(3), 1517-1529. Available from: [Link]

-

LookChem. (n.d.). Ethyleneurea(120-93-4)MSDS Melting Point Boiling Density Storage Transport. Available from: [Link]

-

Patil, S. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178. Available from: [Link]

-

Brandl, M., & Toth, J. P. (2003). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Journal of Physical Organic Chemistry, 16(1), 45-52. Available from: [Link]

-

Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Available from: [Link]

-

Reddy, D. S., & Sorensen, E. J. (2016). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry, 14(34), 8045-8054. Available from: [Link]

-

Osbourn, J. (2014, August 13). 5. Guide to Analyzing an IR Spectrum. YouTube. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Available from: [Link]

-

Callahan, B. P., et al. (2010). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. The Journal of Physical Chemistry B, 114(25), 8504–8512. Available from: [Link]

-

Wikipedia. (2023, November 29). Vinylation. Available from: [Link]

-

NIST. (n.d.). Diethyl-N,N'-diphenylurea. NIST WebBook. Available from: [Link]

-

Witting, M., et al. (2021). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Journal of Pharmaceutical Investigation, 51(1), 1-24. Available from: [Link]

-

Lefranc, J., et al. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic Letters, 13(2), 296-9. Available from: [Link]

-

Frydman, L., & Vega, A. J. (2007). 1H NMR Relaxation in Urea. Solid State Nuclear Magnetic Resonance, 31(1-2), 1-7. Available from: [Link]

-

Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 10, 113-119. Available from: [Link]

-

CurlyArrows. (n.d.). Physical Properties - Melting Point, Boiling Point, Solubility, and Density. Available from: [Link]

-

Paolino, D., et al. (2022). Injectable Drug Delivery Systems for Osteoarthritis and Rheumatoid Arthritis. ACS Nano, 16(12), 19836–19869. Available from: [Link]

-

Iacobazzi, R. M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Organic & Biomolecular Chemistry, 19(27), 5963-5987. Available from: [Link]

-

Wang, C., et al. (2018). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 20(24), 7751–7755. Available from: [Link]

-

The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

-

Singh, S., & Singh, P. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 494-508. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Available from: [Link]

-

Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Available from: [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-ethenyl- (CAS 827-54-3). Available from: [Link]

Sources

- 1. Ethenylurea | C3H6N2O | CID 275440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US2840566A - Preparation of nu-vinyl ethylene urea compounds - Google Patents [patents.google.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Synthesis of N-Vinylurea

Foreword: The Resurgence of a Versatile Monomer

N-vinylurea, a seemingly simple molecule, stands as a cornerstone monomer in the development of advanced polymers with tailored functionalities. Its unique structure, featuring a reactive vinyl group and a hydrogen-bonding urea moiety, imparts a desirable combination of properties to the resulting polymers, including enhanced adhesion, hydrophilicity, and thermal stability. These characteristics have led to its application in diverse fields, from biocompatible hydrogels in drug delivery to specialized coatings and adhesives. This guide provides an in-depth exploration of the primary synthetic pathways to N-vinylurea, offering researchers, scientists, and drug development professionals a comprehensive understanding of the chemical principles, experimental considerations, and comparative advantages of each method. Our focus is on not just the "how," but the "why," to empower the reader to make informed decisions in the laboratory and during process scale-up.

Strategic Approaches to N-Vinylurea Synthesis: A Comparative Overview

The synthesis of N-vinylurea can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired purity, scalability, and safety considerations.

| Synthesis Pathway | Key Features | Advantages | Disadvantages |

| Direct Vinylation with Acetylene | Reaction of urea with acetylene under basic catalysis. | Atom economical; potentially cost-effective for large-scale production. | Requires handling of highly flammable acetylene gas under pressure; risk of side reactions. |

| Dehydrochlorination of N-(2-Chloroethyl)urea | Elimination of hydrogen chloride from a halogenated precursor using a base. | Avoids the direct use of acetylene gas; can be performed under milder conditions. | Multi-step process; may require the synthesis of the chlorinated precursor. |

| Transvinylation | Transfer of a vinyl group from a donor molecule (e.g., vinyl acetate) to urea. | Can be performed under relatively mild conditions; avoids the use of acetylene. | Often requires transition metal catalysts; equilibrium-limited reaction. |

Pathway I: Direct Vinylation of Urea with Acetylene

The direct vinylation of urea with acetylene represents the most atom-economical route to N-vinylurea. This method is analogous to the industrial synthesis of other N-vinyl monomers like N-vinylpyrrolidone (NVP)[1]. The reaction proceeds via the nucleophilic addition of the deprotonated urea to acetylene, catalyzed by a strong base.

Mechanistic Rationale

The synthesis is a two-step process initiated by the deprotonation of urea with a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), to form the potassium salt of urea. This salt then acts as the nucleophile, attacking one of the sp-hybridized carbons of acetylene. The resulting vinyl anion is subsequently protonated to yield N-vinylurea.

Caption: Reaction mechanism for the direct vinylation of urea.

Experimental Protocol: Adapted from NVP Synthesis

Caution: This reaction involves the use of acetylene gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place, including the use of a blast shield. Acetylene can form explosive acetylides with certain metals, so copper, silver, and mercury should be avoided in the experimental setup[2].

Materials:

-

Urea

-

Potassium hydroxide (KOH)

-

Acetylene gas (high purity)

-

Anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP)

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

Catalyst Preparation: In a pressure reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, dissolve urea in anhydrous NMP. Add 1-3% (by weight of urea) of KOH[1].

-

Dehydration: Heat the mixture under vacuum to remove any residual water, which can inhibit the reaction[1].

-

Vinylation: Cool the reactor and purge with nitrogen. Introduce acetylene gas to the desired pressure. Heat the reaction mixture to 140-160°C[3]. The reaction is typically carried out under a constant acetylene pressure.

-

Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess acetylene. The crude product can be purified by vacuum distillation[4]. The addition of a polymerization inhibitor is recommended during distillation to prevent polymerization of the N-vinylurea.

Pathway II: Dehydrochlorination of N-(2-Chloroethyl)urea

This pathway offers an alternative to the direct use of acetylene gas. It involves the synthesis of an N-(2-haloethyl)urea precursor, followed by an elimination reaction to generate the vinyl group. A patent for the synthesis of N-vinyl-N,N'-ethyleneurea provides a detailed template for this approach[5].

Mechanistic Considerations

The synthesis of the N-(2-chloroethyl)urea precursor can be achieved by reacting an appropriate starting material with 2-chloroethyl isocyanate[6]. The subsequent dehydrochlorination is an E2 elimination reaction promoted by a strong, non-nucleophilic base. An alkali metal alkoxide, such as sodium methoxide, is commonly used[5].

Sources

- 1. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

- 2. anziga.org [anziga.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2840566A - Preparation of nu-vinyl ethylene urea compounds - Google Patents [patents.google.com]

- 6. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]

Ethenylurea: A Scoping Review of Potential Biological Activities and Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethenylurea, also known as N-vinylurea, is a small organic molecule featuring both a reactive vinyl group and a urea moiety. While direct and extensive research into the specific biological activities of ethenylurea is limited, its structural components are prevalent in a wide array of pharmacologically active compounds. The urea functional group is a cornerstone in medicinal chemistry, recognized for its ability to form stable hydrogen bonds with biological targets, a feature exploited in numerous approved drugs, particularly in oncology.[1][2][3] Concurrently, the vinyl group, an unsaturated hydrocarbon, can participate in various chemical reactions and is a structural element in several bioactive molecules. This guide synthesizes the available information on N-vinyl compounds and urea derivatives to build a scientifically-grounded prospectus on the potential biological activities of ethenylurea. We will explore its chemical properties, potential therapeutic applications, and propose experimental workflows to systematically investigate its bioactivity. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing molecule.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The urea functionality is a well-established "privileged scaffold" in drug discovery, central to the design of molecules that can effectively interact with biological targets.[4] Its capacity to form strong hydrogen bonds allows for high-affinity binding to proteins and enzymes, making it a key component in a multitude of approved therapeutics, including anticancer, antibacterial, and antiviral agents. Prominent examples include the multi-kinase inhibitor Sorafenib and the HIV protease inhibitor Ritonavir.[4]

The incorporation of a vinyl group introduces a reactive handle that can potentially modulate a compound's pharmacokinetic and pharmacodynamic properties. While some vinyl compounds have been associated with toxicity, others are key components of effective drugs.[5][6] The intersection of these two functional groups in ethenylurea presents a unique chemical entity with unexplored potential. This guide will, therefore, extrapolate from the known biological activities of related compounds to build a case for the systematic investigation of ethenylurea as a potential therapeutic agent.

Synthesis and Chemical Reactivity

N-vinyl ureas, including ethenylurea, are recognized as a valuable class of compounds that can exhibit both nucleophilic and electrophilic characteristics.[7][8] A general method for their synthesis involves the reaction of an imine's enamine tautomer with an isocyanate, which typically yields the E isomer of the vinyl urea.[7][8] The dual reactivity of N-vinyl ureas opens up a range of possibilities for their interaction with biological macromolecules.

Inferred Biological Activities and Therapeutic Potential

Given the limited direct research on ethenylurea, its potential biological activities are largely inferred from the extensive literature on related urea and vinyl-containing compounds.

Anticancer Potential

The urea moiety is a prominent feature in a significant number of anticancer agents, particularly kinase inhibitors.[4] The hydrogen-bonding capability of the urea group is crucial for their interaction with the hinge region of protein kinases.[1]

-

Kinase Inhibition: It is plausible that ethenylurea could act as a kinase inhibitor. The urea portion of the molecule could anchor it within the ATP-binding pocket of a kinase, while the vinyl group could either occupy a hydrophobic pocket or potentially form covalent bonds with nearby nucleophilic residues, such as cysteine.

-

Antiproliferative Effects: Derivatives of ethylenediurea have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer, melanoma, and glioblastoma.[9] One such derivative inhibited cancer cell proliferation by 70-90% without cytotoxic effects on non-cancerous cells.[9] Vinyl sulfone derivatives have also shown potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the sub-micromolar range.[10]

Antimicrobial and Anthelmintic Potential

Urea derivatives have also been investigated for their antimicrobial properties.

-

Antibacterial Activity: Certain phenyl-substituted urea derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including carbapenemase-producing Klebsiella pneumoniae and multidrug-resistant E. coli.[11] The antibacterial efficacy of urea compounds can be enhanced by increasing the length of alkyl chains attached to the urea nitrogen.[12]

-

Anthelmintic Activity: A number of urea derivatives have demonstrated significant activity against the nematode Caenorhabditis elegans.[11]

Enzyme Inhibition

The ability of the urea group to interact with enzyme active sites suggests that ethenylurea could function as an inhibitor for various enzymes. Urease inhibitors are one such class of compounds where urea analogs play a significant role.[13] The structural similarity of ethenylurea to urea could allow it to bind to the active site of urease and other enzymes that process urea or similar substrates.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the potential anticancer activity of ethenylurea is the inhibition of a protein kinase. In this model, the urea moiety would form key hydrogen bonds with the kinase's hinge region, a common binding mode for urea-based kinase inhibitors. The vinyl group could then interact with a nearby hydrophobic pocket or, if suitably positioned, act as a Michael acceptor for a nucleophilic residue like cysteine, leading to covalent and irreversible inhibition.

Caption: Hypothesized mechanism of kinase inhibition by ethenylurea.

Proposed Experimental Workflow: In Vitro Cytotoxicity Screening

To empirically assess the potential anticancer activity of ethenylurea, a systematic in vitro cytotoxicity screening against a panel of human cancer cell lines is a logical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for this purpose.

Step-by-Step Protocol for MTT Assay:

-

Cell Culture:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions (37°C, 5% CO2).

-

Harvest cells during the exponential growth phase.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of ethenylurea in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the ethenylurea stock solution to obtain a range of final concentrations for treatment.

-

Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of ethenylurea. Include vehicle controls (medium with DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the treated plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

-

Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.

Illustrative Data Presentation

The following table provides a template for presenting the results of the proposed cytotoxicity screening.

| Cell Line | Cancer Type | IC50 (µM) of Ethenylurea |

| MCF-7 | Breast Cancer | [Insert Value] |

| A549 | Lung Cancer | [Insert Value] |

| HCT116 | Colon Cancer | [Insert Value] |

| HEK293 | Normal Kidney | [Insert Value] |

Conclusion and Future Directions

While direct experimental evidence for the biological activities of ethenylurea is currently lacking, a comprehensive analysis of its constituent functional groups—the urea moiety and the vinyl group—provides a strong rationale for its investigation as a potential therapeutic agent. The privileged nature of the urea scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, suggests that anticancer activity is a primary area for exploration.[1][4] Furthermore, the known antimicrobial and anthelmintic properties of other urea derivatives warrant investigation into ethenylurea's potential in these areas as well.[11]

The path forward requires a systematic and rigorous evaluation of ethenylurea's biological effects. The proposed in vitro cytotoxicity screening is a critical first step. Positive results from such screens would necessitate further studies, including:

-

Target identification and validation: To elucidate the specific molecular targets of ethenylurea.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of ethenylurea to optimize potency and selectivity.

-

In vivo efficacy studies: To assess the therapeutic potential of ethenylurea in animal models of disease.

-

Toxicology and safety pharmacology studies: To evaluate the safety profile of ethenylurea.

References

-

Oesch, F., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of Toxicology, 95(8), 2575-2593. Available at: [Link]

-

Ierardi, D., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6031. Available at: [Link]

-

Basile, L., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11, 1243586. Available at: [Link]

-

Oesch, F., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. ResearchGate. Available at: [Link]

-

D'souza, A. A., et al. (2022). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Polymers, 14(19), 4192. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Available at: [Link]

-

Wikipedia contributors. (2023). Vinyl group. Wikipedia. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

RSC Publishing. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. Available at: [Link]

-

Chemspace. (2021). Urea derivatives in Drug Discovery. Chemspace. Available at: [Link]

-

Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. (2021). PMC. Available at: [Link]

-

Recent advances in design of new urease inhibitors: A review. (2012). PMC. Available at: [Link]

-

Lefranc, J., et al. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic Letters, 13(2), 296-299. Available at: [Link]

-

Lefranc, J., et al. (2011). Geometry-Selective Synthesis of E or Z N-Vinyl Ureas (N-Carbamoyl Enamines). ACS Publications. Available at: [Link]

-

Wang, Y., et al. (2018). Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities. European Journal of Medicinal Chemistry, 157, 105-117. Available at: [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). NIH. Available at: [Link]

-

The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2019). PMC. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2022). ACS Publications. Available at: [Link]

-

Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. (2021). Elsevier. Available at: [Link]

-

In vitro and In vivo Antitumor Activity of the Novel Derivatized Polyvinyl Alcohol-Based Polymer P10(4). (2006). AACR Journals. Available at: [Link]

-

VINYL CHLORIDE - Chemical Agents and Related Occupations. (2012). NCBI Bookshelf. Available at: [Link]

-

Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2021). MDPI. Available at: [Link]

-

The Action of Urea and Some of Its Derivatives on Bacteria. (1945). Oxford Academic. Available at: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). ResearchGate. Available at: [Link]

-

MUTAGENIC ACTIVITY OF VINYL COMPOUNDS AND DERIVED EPOXIDES. (1980). Toxic Docs. Available at: [Link]

-

Polyvinyl Alcohol (PVA)-Based Nanoniosome for Enhanced in vitro Delivery and Anticancer Activity of Thymol. (2023). NIH. Available at: [Link]

-

Chemistry and Mechanism of Urease Inhibition. (2009). ResearchGate. Available at: [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Polyvinyl alcohol. Wikipedia. Available at: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). PMC. Available at: [Link]

-

Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2023). PMC. Available at: [Link]

-

pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2019). University of Cambridge. Available at: [Link]

-

Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (2022). MDPI. Available at: [Link]

-

N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). NCBI Bookshelf. Available at: [Link]

-

Antimicrobial and anthelmintic activities of aryl urea agents. (2021). University of East Anglia. Available at: [Link]

-

Enzyme activation by urea reveals the interplay between conformational dynamics and substrate binding: a single-molecule FRET study. (2022). NIH. Available at: [Link]

-

Urease Inhibitors. (n.d.). International Plant Nutrition Institute. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem-space.com [chem-space.com]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of Ethenylurea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the polymerization of ethenylurea, also known as N-vinylurea. Given the limited specific literature on this monomer, this guide synthesizes established principles of vinyl polymer chemistry, drawing analogies from well-studied N-vinyl monomers such as N-vinylpyrrolidone and N-vinylformamide. We present detailed protocols for both conventional free radical polymerization and controlled radical polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT). The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods. Furthermore, this guide outlines essential characterization techniques for the resulting poly(ethenylurea), providing a framework for verifying successful synthesis and understanding the material's properties. The protocols are designed to be self-validating, with an emphasis on achieving reproducible results.

Introduction to Ethenylurea and its Polymerization

Ethenylurea (N-vinylurea) is a functional vinyl monomer that incorporates a urea moiety. The presence of the urea group imparts unique characteristics to the resulting polymer, poly(ethenylurea), including hydrophilicity, hydrogen bonding capabilities, and potential for post-polymerization modification. These properties make poly(ethenylurea) a promising candidate for various applications, particularly in the biomedical field, where polymers with urea functionalities are explored for drug delivery, tissue engineering, and as excipients.[1]

The polymerization of ethenylurea proceeds via a chain-growth mechanism, primarily through the vinyl group. This guide will focus on two key techniques:

-

Free Radical Polymerization (FRP): A robust and widely used method for polymerizing a broad range of vinyl monomers.[2] While straightforward, it offers limited control over the polymer architecture, leading to polymers with a broad molecular weight distribution.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.

The choice of polymerization technique will depend on the desired properties and application of the final poly(ethenylurea). For applications where well-defined polymer architecture is critical, RAFT polymerization is the preferred method. For initial exploratory studies or when a high degree of control is not necessary, conventional FRP offers a simpler approach.

Monomer Synthesis and Purification: A Critical Prerequisite

The successful polymerization of ethenylurea is highly dependent on the purity of the monomer. Impurities can inhibit or retard polymerization, leading to low yields and poorly defined polymers. While several synthetic routes to N-vinylurea exist, a common method involves the reaction of an imine's enamine tautomer with an isocyanate.[3]

It is imperative to purify the monomer before use. A recommended purification procedure involves the following steps:

-

Recrystallization: Dissolve the crude ethenylurea in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and diethyl ether) and allow it to cool slowly to form crystals.

-

Drying: Collect the crystals by filtration and dry them thoroughly under vacuum to remove any residual solvent.

-

Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent spontaneous polymerization.

Free Radical Polymerization of Ethenylurea: A Foundational Approach

Free radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination.[2] This method is suitable for producing poly(ethenylurea) for initial screening or applications where precise control over molar mass is not a primary concern.

Causality of Experimental Choices

-

Initiator: Azo initiators, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly used as they decompose at a predictable rate upon heating to generate free radicals.[2] The concentration of the initiator influences the molecular weight of the resulting polymer; a higher initiator concentration generally leads to lower molecular weight polymers.

-

Solvent: A solvent is used to control the viscosity of the reaction mixture and to ensure homogeneity.[4] The choice of solvent is critical; it must dissolve both the monomer and the resulting polymer and should not participate in chain transfer reactions that can affect the polymer's structure. For ethenylurea, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are likely suitable.

-

Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition. For AIBN, a temperature range of 60-80°C is typical.[5]

-

Inert Atmosphere: Oxygen is a potent inhibitor of radical polymerization. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Experimental Protocol: Free Radical Solution Polymerization

Materials:

-

Ethenylurea (purified)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol (for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the desired amount of ethenylurea in anhydrous DMF.

-

Initiator Addition: Add the calculated amount of AIBN (typically 0.1-1.0 mol% relative to the monomer).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble dry nitrogen or argon through the solution for at least 30 minutes.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 6-24 hours).

-

Polymer Isolation: After the reaction, cool the flask to room temperature.

-

Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring to precipitate the polymer.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Outcomes and Characterization

The resulting poly(ethenylurea) is expected to be a white to off-white solid. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC). For free radical polymerization, a broad PDI (typically > 1.5) is expected.

Controlled Radical Polymerization: RAFT Polymerization of Ethenylurea

For applications requiring well-defined polymers with controlled molecular weight and narrow molecular weight distributions (low PDI), RAFT polymerization is a powerful technique. RAFT polymerization of N-vinyl monomers, such as N-vinylpyrrolidone, has been successfully demonstrated and can be adapted for ethenylurea.[1][6][7][8]

The Rationale Behind RAFT Polymerization

RAFT polymerization involves a degenerative chain transfer process mediated by a RAFT agent (a thiocarbonylthio compound). The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For less activated monomers (LAMs) like N-vinylamides, xanthates or dithiocarbamates are often effective.[7]

Workflow for RAFT Polymerization:

Caption: Workflow for RAFT polymerization of ethenylurea.

Experimental Protocol: RAFT Polymerization

Materials:

-

Ethenylurea (purified)

-

RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-Dioxane

-

Methanol (for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the ethenylurea and the RAFT agent in anhydrous 1,4-dioxane.

-

Initiator Addition: Add the calculated amount of AIBN. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).[1]

-

Degassing: Perform three freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 70°C for AIBN) and stir for the required duration (monitor conversion by taking aliquots for analysis).

-

Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol. Repeat the dissolution and precipitation steps to ensure high purity.

-

Drying: Dry the polymer under vacuum until a constant weight is achieved.

Quantitative Data and Expected Outcomes

| Parameter | Free Radical Polymerization | RAFT Polymerization |

| Initiator | AIBN or BPO (0.1-1 mol%) | AIBN (ratio to RAFT agent is key) |

| Temperature | 60-80°C | 60-80°C |

| Typical PDI | > 1.5 | < 1.3 |

| Molecular Weight Control | Limited | High (controlled by [M]/[RAFT]) |

| Polymer Architecture | Linear, branched | Linear, block, star (with appropriate RAFT agent) |

Characterization of Poly(ethenylurea)

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the poly(ethenylurea).

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show the disappearance of the vinyl proton signals of the monomer and the appearance of broad peaks corresponding to the polymer backbone.

-

¹³C NMR: Will confirm the formation of the polymer by the appearance of signals corresponding to the saturated carbon backbone. The carbonyl carbon of the urea group should also be identifiable.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The disappearance of the C=C stretching vibration of the vinyl group (around 1640 cm⁻¹) is a key indicator of polymerization.

-

The presence of characteristic peaks for the urea group, such as the C=O stretch (amide I band, ~1650 cm⁻¹) and N-H bending (amide II band, ~1550 cm⁻¹), will be present in the polymer spectrum.[9]

-

Thermal Properties

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or semi-crystalline nature.[10][11][12][13][14]

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides the decomposition temperature (Td) of the polymer.[10][11][12][13][14]

Sources

- 1. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Polyureas Versatile Polymers for New Academic and Technological Applications [mdpi.com]

- 5. Ethenylurea | C3H6N2O | CID 275440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Impact of polymer chemistry on the application of polyurethane/ureas in organic thin film transistors - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00106G [pubs.rsc.org]

- 9. Synthesis and Leishmanicidal Activity of Novel Urea, Thiourea, and Selenourea Derivatives of Diselenides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Vinylpyrrolidone (NVP) Monomer- Properties, Applications, and Synthesis-INDUSTRY NEWS-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

- 12. N-Vinylcaprolactam | C8H13NO | CID 75227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Ethenylurea: A Versatile Monomer for Advanced Polymer Synthesis in Biomedical Applications

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethenylurea as a monomer in polymer synthesis. While ethenylurea is not as commonly documented as other vinyl monomers, its unique urea functionality presents significant opportunities for creating novel polymers with tailored properties for advanced applications, particularly in the biomedical field. This guide offers both foundational knowledge and detailed protocols to empower researchers to explore the potential of this promising monomer. We will delve into the rationale behind experimental design, focusing on the principles of free radical polymerization and the influential role of the urea group.

Introduction: The Untapped Potential of Ethenylurea

Ethenylurea, also known as vinylurea, is a bifunctional monomer featuring a reactive vinyl group amenable to addition polymerization and a urea moiety capable of forming strong hydrogen bonds. This dual-functionality makes it an attractive building block for the synthesis of functional polymers. The resulting poly(ethenylurea) and its copolymers are anticipated to exhibit unique properties such as enhanced hydrophilicity, strong adhesive characteristics, and the potential for specific interactions with biological molecules. These attributes are highly sought after in fields like drug delivery, tissue engineering, and biomedical coatings.

The urea group is a cornerstone in medicinal chemistry, known for its ability to form multiple stable hydrogen bonds with biological targets.[1] This hydrogen-bonding capability can be harnessed within a polymer backbone to influence its physical properties and its interactions with active pharmaceutical ingredients (APIs) and biological tissues.

Physicochemical Properties and Safety Considerations

A thorough understanding of the monomer's properties is crucial for successful polymerization and safe handling.

Table 1: Physicochemical Properties of Ethenylurea

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O | PubChem |

| Molecular Weight | 86.09 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Solubility | Expected to be soluble in polar solvents | --- |

Safety and Handling: Ethenylurea should be handled with care in a well-ventilated laboratory, adhering to standard safety protocols. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the material safety data sheet (MSDS).

Polymerization of Ethenylurea: Methodologies and Protocols

Due to the presence of the vinyl group, the most direct method for polymerizing ethenylurea is through free radical polymerization.[2][3] This process involves the initiation, propagation, and termination of polymer chains by free radical species.

Free Radical Polymerization: A Foundational Approach

Free radical polymerization is a robust and versatile technique suitable for a wide range of vinyl monomers. The general mechanism involves the generation of free radicals from an initiator, which then add to the double bond of the monomer, initiating a chain reaction.

Diagram 1: General Mechanism of Free Radical Polymerization

Caption: Workflow of free radical polymerization.

Protocol 1: Solution Polymerization of Ethenylurea

This protocol provides a starting point for the homopolymerization of ethenylurea in a suitable solvent. Solution polymerization is advantageous for controlling the reaction temperature and viscosity.

Rationale for Experimental Choices:

-

Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate, offering good control over the initiation step.

-

Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is likely to dissolve both the ethenylurea monomer and the resulting polymer. It is also a common solvent for the polymerization of functional monomers like N-vinylpyrrolidone.[4]

-

Temperature: The reaction is conducted at a temperature that ensures a suitable decomposition rate of the AIBN initiator (typically 60-80 °C).

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxygen from inhibiting the polymerization by scavenging free radicals.

Materials:

-

Ethenylurea

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for filtration and drying

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of ethenylurea in anhydrous DMF. A typical starting concentration is 10-20% (w/v).

-

Initiator Addition: Add the calculated amount of AIBN to the monomer solution. The monomer to initiator molar ratio can be varied to control the molecular weight of the polymer (e.g., 100:1 to 500:1).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a positive pressure of inert gas.

-

Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired reaction time (e.g., 12-24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration, wash it several times with fresh non-solvent to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 2: Suggested Starting Conditions for Ethenylurea Polymerization

| Parameter | Suggested Range | Rationale |

| Monomer Concentration | 1-3 M in DMF | Balances reaction rate and viscosity control. |

| [Monomer]:[AIBN] Ratio | 100:1 to 500:1 | Higher ratio leads to higher molecular weight. |

| Temperature | 60-80 °C | Optimal for AIBN decomposition. |

| Reaction Time | 6-24 hours | Dependent on desired conversion. |

Copolymerization: Tailoring Polymer Properties

Copolymerization of ethenylurea with other vinyl monomers is a powerful strategy to fine-tune the properties of the resulting polymer. By incorporating comonomers with different functionalities, a wide range of materials with tailored characteristics can be synthesized.

Diagram 2: Copolymerization of Ethenylurea

Caption: Schematic of ethenylurea copolymerization.

Protocol 2: Copolymerization of Ethenylurea with an Acrylic Monomer

This protocol describes the copolymerization of ethenylurea with a common acrylic monomer, such as methyl methacrylate (MMA) or butyl acrylate (BA), to create copolymers with a balance of hydrophilicity (from ethenylurea) and hydrophobicity/flexibility (from the acrylate).

Rationale for Comonomer Choice:

-

Methyl Methacrylate (MMA): Incorporating MMA will increase the glass transition temperature (Tg) of the copolymer, leading to harder and more rigid materials.

-

Butyl Acrylate (BA): BA will lower the Tg, resulting in softer and more flexible polymers.

Procedure:

The procedure is similar to the homopolymerization protocol, with the following modifications:

-

Monomer Feed: In the Schlenk flask, dissolve both ethenylurea and the chosen acrylic comonomer in DMF. The molar ratio of the two monomers in the feed can be varied to control the composition of the final copolymer.

-

Reaction Monitoring: In addition to monitoring the overall monomer conversion, it is important to determine the composition of the copolymer at different stages of the reaction, for example, by taking samples and analyzing them with ¹H NMR.

-

Purification: The choice of the non-solvent for precipitation may need to be adjusted depending on the properties of the copolymer. A mixture of solvents might be necessary to effectively precipitate the copolymer while leaving the unreacted monomers in solution.

Advanced Polymerization Techniques: RAFT Polymerization

For applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly advantageous. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The urea group's ability to form hydrogen bonds can influence the reactivity of the ethenylurea monomer in RAFT polymerization. The use of hydrogen-bonding solvents, such as fluoroalcohols, has been shown to affect the polymerization of other N-vinyl monomers like N-vinylpyrrolidone, leading to better control over the process.[5] This suggests that a similar strategy could be employed for the controlled polymerization of ethenylurea.

Characterization of Poly(ethenylurea) and its Copolymers

Thorough characterization of the synthesized polymers is essential to understand their structure and properties.

Table 3: Key Characterization Techniques

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure, determination of monomer conversion and copolymer composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., urea C=O and N-H stretches). |

| Size Exclusion Chromatography (SEC/GPC) | Determination of molecular weight and molecular weight distribution (polydispersity index, PDI). |

| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. |

Applications in Drug Development

The unique properties of polymers containing ethenylurea units make them promising candidates for various applications in drug development.

-

Drug Delivery Vehicles: The hydrophilic and hydrogen-bonding nature of the urea groups can enhance the solubility of poorly water-soluble drugs and facilitate their encapsulation and release. The urea moiety can form specific hydrogen bonds with drug molecules, potentially leading to controlled release profiles.[1]

-

Bioadhesives and Mucoadhesives: The strong hydrogen-bonding capacity of the urea groups can promote adhesion to biological tissues, making these polymers suitable for mucoadhesive drug delivery systems that prolong the residence time of a formulation at the site of absorption.

-

Biocompatible Coatings: Copolymers of ethenylurea can be used to create biocompatible coatings for medical devices, improving their hemocompatibility and reducing protein fouling.

Conclusion

Ethenylurea is a monomer with significant, yet largely unexplored, potential in polymer science, particularly for biomedical applications. This guide provides a foundational framework and detailed protocols for researchers to begin investigating the synthesis and properties of ethenylurea-based polymers. The ability to introduce the versatile urea functionality into a polymer backbone through straightforward free radical polymerization opens up exciting avenues for the development of novel materials with tailored properties for advanced applications in drug delivery and beyond. Further research into the controlled polymerization of ethenylurea and the exploration of its copolymerization with a wider range of functional monomers will undoubtedly unlock even more of its potential.

References

- Kricheldorf, H. R. (2005). Handbook of Polymer Synthesis. 1, 132.

- Odian, G. (2004).

- Moad, G., & Solomon, D. H. (2006).

- Zhang, Z., et al. (2015). RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding?. Polymer Chemistry, 6(34), 6173-6184.

- Buhler, V. (2005). Polyvinylpyrrolidone Excipients for Pharmaceuticals: Povidone, Crospovidone, and Copovidone. Springer.

- Shi, Q., & Jackowski, G. (1998). A practical approach to the preparation of polyacrylamide gels.

- Menter, P. (2000). Acrylamide Polymerization — A Practical Approach.

- Chrambach, A. (1985).

- Anastasaki, A., et al. (2014). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 6(7), 1946-1961.

- Taware, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3298.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Ethenylurea as a Crosslinking Agent in Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Hydrogel Architectures

Hydrogels are indispensable materials in the biomedical field, prized for their high water content, biocompatibility, and tunable physical properties that mimic native extracellular matrix.[1][2] Their utility in tissue engineering and as vehicles for controlled drug delivery is well-established.[1][3] The properties of a hydrogel are largely dictated by its polymeric composition and the density and nature of the crosslinks that form its three-dimensional network.[4] Chemical crosslinking, which involves the formation of covalent bonds, results in stable and durable hydrogel networks.[4]

Traditionally, difunctional crosslinking agents, such as N,N'-methylenebis(acrylamide) (MBA), are used to create these networks by covalently linking polymer chains. This guide explores the potential of a less conventional molecule, ethenylurea (also known as vinylurea), as a functional co-monomer and potential crosslinking agent in hydrogel synthesis. Ethenylurea possesses a vinyl group capable of participating in free-radical polymerization and a urea moiety with two reactive N-H bonds, opening up possibilities for novel hydrogel structures with unique properties.[5][6] This document provides a theoretical framework and hypothetical protocols for the synthesis and characterization of ethenylurea-containing hydrogels, aimed at stimulating further research into this promising, yet underexplored, class of biomaterials.

The Science of Ethenylurea in Hydrogel Networks

Proposed Mechanism of Action

Ethenylurea (C₃H₆N₂O) is a vinyl monomer that can be integrated into a polymer chain via free-radical polymerization.[6][7] Unlike traditional divinyl crosslinkers, ethenylurea has only one vinyl group. Therefore, its primary role in polymerization is to be incorporated into the backbone of a polymer chain, such as polyacrylamide.

The crosslinking potential of ethenylurea arises from the post-polymerization reactivity of its urea functional group. The two N-H bonds in the urea group can participate in further reactions or strong non-covalent interactions. We propose two primary mechanisms by which ethenylurea can contribute to hydrogel network formation:

-

Hydrogen Bond-Mediated Crosslinking: The urea moiety is an excellent hydrogen bond donor and acceptor. Once incorporated into polymer chains, the urea groups can form strong and numerous hydrogen bonds with other urea groups or with other functional groups on adjacent polymer chains (e.g., the amide groups of polyacrylamide). This dense network of hydrogen bonds can act as physical crosslinks, imparting a gel-like structure to the material.

-

Covalent Crosslinking with a Secondary Crosslinker: The N-H bonds of the urea group can react with appropriate crosslinking agents, such as dialdehydes (e.g., glutaraldehyde) or diisocyanates, in a post-polymerization step to form covalent crosslinks. This two-step process allows for a temporal control over the gelation process.

This dual functionality—initial polymerization followed by secondary crosslinking—offers a unique way to tailor hydrogel properties. The initial linear or lightly branched polymer solution could be injectable, gelling in situ upon the introduction of a secondary stimulus or crosslinker.

Diagram: Proposed Mechanism of Ethenylurea in Hydrogel Formation

Caption: Proposed two-step mechanism for forming hydrogels using ethenylurea.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on established methods for similar vinyl-based hydrogels.[8][9] Researchers should perform preliminary small-scale experiments to optimize concentrations and reaction conditions. Ethenylurea is listed with hazard warnings, including being harmful if swallowed and causing skin and eye irritation; appropriate personal protective equipment (PPE) should be worn at all times.[6]

Protocol 1: Synthesis of Poly(acrylamide-co-ethenylurea) Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a hydrogel where ethenylurea is copolymerized with acrylamide, and crosslinking is achieved primarily through hydrogen bonding, potentially supplemented by a small amount of a traditional crosslinker.

Materials:

-

Acrylamide (AAm)

-

Ethenylurea (VU)

-

N,N'-methylenebis(acrylamide) (MBA) (optional, for enhanced integrity)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized (DI) water

Procedure:

-

Prepare Monomer Solution:

-

In a 50 mL beaker, dissolve acrylamide and ethenylurea in 20 mL of DI water to the desired total monomer concentration (e.g., 10-20% w/v). The molar ratio of AAm to VU can be varied to tune the properties of the final hydrogel (e.g., 99:1, 95:5, 90:10).

-

(Optional) If a more robust network is desired, add a small amount of MBA (e.g., 0.1-0.5 mol% of total monomers).

-

Stir the solution gently with a magnetic stirrer until all components are fully dissolved.

-

-

Initiate Polymerization:

-

Degas the monomer solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Add the initiator, APS (e.g., 0.1 w/v % of the total monomer mass), to the solution and stir to dissolve.

-

Add the accelerator, TEMED (e.g., 0.1 v/v % of the total solution volume), to the solution. Swirl gently to mix. Caution: Polymerization will begin rapidly after the addition of TEMED.

-

-

Gel Formation:

-

Immediately after adding TEMED, pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or into a petri dish).

-

Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

-

-

Purification:

-

Once the gel has formed, carefully remove it from the mold.

-

Submerge the hydrogel in a large volume of DI water to allow unreacted monomers, initiator, and other small molecules to diffuse out.

-

Replace the DI water every 12-24 hours for 3-5 days to ensure complete purification.

-

Protocol 2: Characterization of Ethenylurea-Containing Hydrogels

1. Swelling Behavior:

-

Cut the purified hydrogel into pre-weighed samples (Wd) of a uniform size.

-

Immerse the samples in DI water or a buffer solution (e.g., PBS) at a specific temperature (e.g., 37°C).

-

At regular time intervals, remove the samples, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (Ws).

-

Continue until the weight of the hydrogels remains constant, indicating that equilibrium swelling has been reached.

-

Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

2. Mechanical Properties:

-

The mechanical properties of the hydrogels can be assessed using a rheometer or a mechanical tester.

-

Rheometry: Perform oscillatory frequency sweeps to determine the storage modulus (G') and loss modulus (G''). A solid-like hydrogel will have G' > G''.

-

Compression Testing: Use a cylindrical hydrogel sample and compress it at a constant rate, measuring the resulting force. The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.

3. Spectroscopic Analysis (FTIR):